molecular formula C16H22ClN3O5S B299224 Ethyl 4-{[2-chloro(methylsulfonyl)anilino]acetyl}piperazine-1-carboxylate

Ethyl 4-{[2-chloro(methylsulfonyl)anilino]acetyl}piperazine-1-carboxylate

Cat. No. B299224
M. Wt: 403.9 g/mol
InChI Key: RVNPATRGGJDPPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[2-chloro(methylsulfonyl)anilino]acetyl}piperazine-1-carboxylate, also known as CMAP, is a chemical compound that belongs to the class of piperazine derivatives. CMAP has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of various diseases.

Mechanism of Action

The mechanism of action of Ethyl 4-{[2-chloro(methylsulfonyl)anilino]acetyl}piperazine-1-carboxylate involves its interaction with various cellular targets, including enzymes, receptors, and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition by this compound leads to the upregulation of genes involved in cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. This compound also interacts with various receptors, including the serotonin receptor and the dopamine receptor, which are involved in the regulation of mood and behavior. This compound's interaction with these receptors may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to the attenuation of the inflammatory response. In neurological disorders, this compound has been shown to reduce oxidative stress and inflammation, leading to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

Ethyl 4-{[2-chloro(methylsulfonyl)anilino]acetyl}piperazine-1-carboxylate has several advantages for use in lab experiments, including its high purity, stability, and solubility in water and organic solvents. This compound also has a relatively low toxicity profile, making it suitable for use in in vitro and in vivo experiments. However, this compound's limited availability and high cost may limit its use in some research settings.

Future Directions

There are several future directions for research on Ethyl 4-{[2-chloro(methylsulfonyl)anilino]acetyl}piperazine-1-carboxylate, including its potential therapeutic applications in other diseases, its optimization for use in drug development, and its mechanism of action. Further research is needed to elucidate the specific cellular targets and signaling pathways involved in this compound's anti-cancer, anti-inflammatory, and neuroprotective effects. Additionally, the development of more efficient and cost-effective synthesis methods for this compound may facilitate its wider use in scientific research.

Synthesis Methods

The synthesis of Ethyl 4-{[2-chloro(methylsulfonyl)anilino]acetyl}piperazine-1-carboxylate involves the reaction of ethyl 4-aminopiperazine-1-carboxylate with 2-chloro(methylsulfonyl)aniline in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is subsequently treated with acetic anhydride to yield the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

Ethyl 4-{[2-chloro(methylsulfonyl)anilino]acetyl}piperazine-1-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation research has demonstrated that this compound can reduce the production of pro-inflammatory cytokines and chemokines, thereby attenuating the inflammatory response. In neurological disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

Molecular Formula

C16H22ClN3O5S

Molecular Weight

403.9 g/mol

IUPAC Name

ethyl 4-[2-(2-chloro-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H22ClN3O5S/c1-3-25-16(22)19-10-8-18(9-11-19)15(21)12-20(26(2,23)24)14-7-5-4-6-13(14)17/h4-7H,3,8-12H2,1-2H3

InChI Key

RVNPATRGGJDPPG-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C

Origin of Product

United States

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